

Application Notes and Protocols: Synthesis of Acridine Derivatives via Buchwald-Hartwig Amination

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Compound of Interest

Compound Name: 10-Phenyl-9H-acridine

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These application notes provide a comprehensive overview and detailed protocols for the synthesis of acridine derivatives utilizing the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling method offers a versatile and efficient route to construct the core acridine scaffold and its analogues, which are of significant interest in medicinal chemistry and materials science due to their diverse biological and photophysical properties.

Introduction

Acridine derivatives represent a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in drug discovery. Their planar structure allows for intercalation into DNA, leading to potent anticancer properties through the inhibition of enzymes such as topoisomerase II. Furthermore, certain acridine derivatives have been shown to overcome multidrug resistance in cancer cells by inhibiting P-glycoprotein efflux pumps and modulating key signaling pathways like the PI3K/Akt pathway. The Buchwald-Hartwig amination has emerged as a powerful tool for the synthesis of these valuable compounds, enabling the formation of crucial C-N bonds under relatively mild conditions with high functional group tolerance.

Data Presentation

Table 1: Buchwald-Hartwig Amination for the Synthesis of N-Phenylanthranilic Acid Derivatives

N-Phenylanthranilic acids are key precursors for the synthesis of acridones and acridines. The following table summarizes the reaction conditions and yields for their synthesis via Buchwald-Hartwig amination.

Entry	Aryl Halide	Aniline Derivative	Pd Catalyst (mol %)	Ligand (mol %)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
1	2-chlorobenzoic acid	Aniline	Pd(OAc) ₂ (2)	BINAP (3)	Cs ₂ CO ₃	Toluene	100	18	92	[1]
2	2-bromobenzoic acid	4-methoxyaniline	Pd ₂ (dba) ₃ (1)	Xantphos (2)	K ₃ PO ₄	Dioxane	110	24	88	
3	Methyl 2-iodobenzoate	3-chloroaniline	Pd(OAc) ₂ (5)	DPE-Phos (8)	Cs ₂ CO ₃	Toluene	RT	12	95	[1]
4	2-chlorobenzonitrile	4-fluoroaniline	Pd(OAc) ₂ (5)	rac-BINAP (10)	Cs ₂ CO ₃	Toluene	100	15	85	
5	2-iodobenzoic acid	2,4-difluoroaniline	[Pd(cinnamyl)Cl] ₂ (2)	cataCXium A (4)	NaOtBu	Toluene	80	16	91	

Table 2: One-Pot Synthesis of 9-Aminoacridines via Buchwald-Hartwig Amination and Cycloaromatization

This one-pot approach combines the Buchwald-Hartwig amination of a 2-halobenzonitrile with an aniline, followed by an intramolecular cyclization to directly afford the 9-aminoacridine

scaffold.

Entry	2-Halo benz onitri le	Aryla mine	Pd Catal yst (mol %)	Liga nd (mol %)	Base	Solv ent	Tem p (°C)	Time (h)	Yield (%)	Refer ence
1	2-brom obenz onitri le	Anilin e	Pd(O Ac) ₂ (5)	rac-BINA P (10)	CS ₂ C O ₃	Tolue ne	100	15	82	
2	2-chloro benzo nitrile	4-methy lanilin e	Pd(O Ac) ₂ (5)	rac-BINA P (10)	CS ₂ C O ₃	Tolue ne	100	15	78	
3	2-brom obenz onitri le	3-meth oxyan iline	Pd(O Ac) ₂ (5)	rac-BINA P (10)	CS ₂ C O ₃	Tolue ne	100	15	88	
4	2-chloro benzo nitrile	4-chloro anilin e	Pd(O Ac) ₂ (5)	rac-BINA P (10)	CS ₂ C O ₃	Tolue ne	100	15	75	
5	2-brom obenz onitri le	Napht halen -1-amine	Pd(O Ac) ₂ (5)	rac-BINA P (10)	CS ₂ C O ₃	Tolue ne	100	15	72	

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Phenylanthranilic Acid Derivatives

This protocol describes the synthesis of N-phenylanthranilic acid, a key intermediate for acridine synthesis, via a palladium-catalyzed Buchwald-Hartwig amination.

Materials:

- Aryl halide (e.g., 2-chlorobenzoic acid, 1.0 mmol)
- Aniline derivative (1.2 mmol)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 mmol, 2 mol%)
- 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.03 mmol, 3 mol%)
- Cesium carbonate (Cs_2CO_3 , 2.0 mmol)
- Anhydrous toluene (5 mL)
- Schlenk tube or similar reaction vessel
- Standard laboratory glassware for workup and purification
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a flame-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), aniline derivative (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and BINAP (0.03 mmol).
- Add anhydrous toluene (5 mL) to the Schlenk tube.
- Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 18-24 hours.

- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
- Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
- Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure N-phenylanthranilic acid derivative.

Protocol 2: One-Pot Synthesis of 9-Aminoacridines

This protocol details a one-pot procedure for the synthesis of 9-aminoacridines starting from a 2-halobenzonitrile and an arylamine.

Materials:

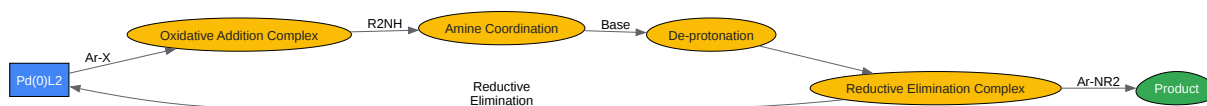
- 2-Halobenzonitrile (e.g., 2-bromobenzonitrile, 1.0 mmol)
- Arylamine (1.1 mmol)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.05 mmol, 5 mol%)
- racemic-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP, 0.10 mmol, 10 mol%)
- Cesium carbonate (Cs_2CO_3 , 2.0 mmol)
- Anhydrous toluene (5 mL)
- Schlenk tube
- Standard laboratory glassware for workup and purification
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- In a flame-dried Schlenk tube under an inert atmosphere, combine 2-bromobenzonitrile (1.0 mmol), the corresponding arylamine (1.1 mmol), palladium(II) acetate (0.05 mmol), rac-BINAP (0.10 mmol), and cesium carbonate (2.0 mmol).
- Add anhydrous toluene (5 mL) to the reaction vessel.
- Seal the Schlenk tube and immerse it in a preheated oil bath at 100 °C.
- Stir the reaction mixture vigorously for 15 hours. Monitor the formation of the intermediate and the final product by TLC or LC-MS.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Evaporate the solvent under reduced pressure.
- Purify the residue by flash column chromatography on silica gel using a chloroform/methanol (e.g., 95:5) eluent system to yield the desired 9-aminoacridine derivative.

Mandatory Visualizations

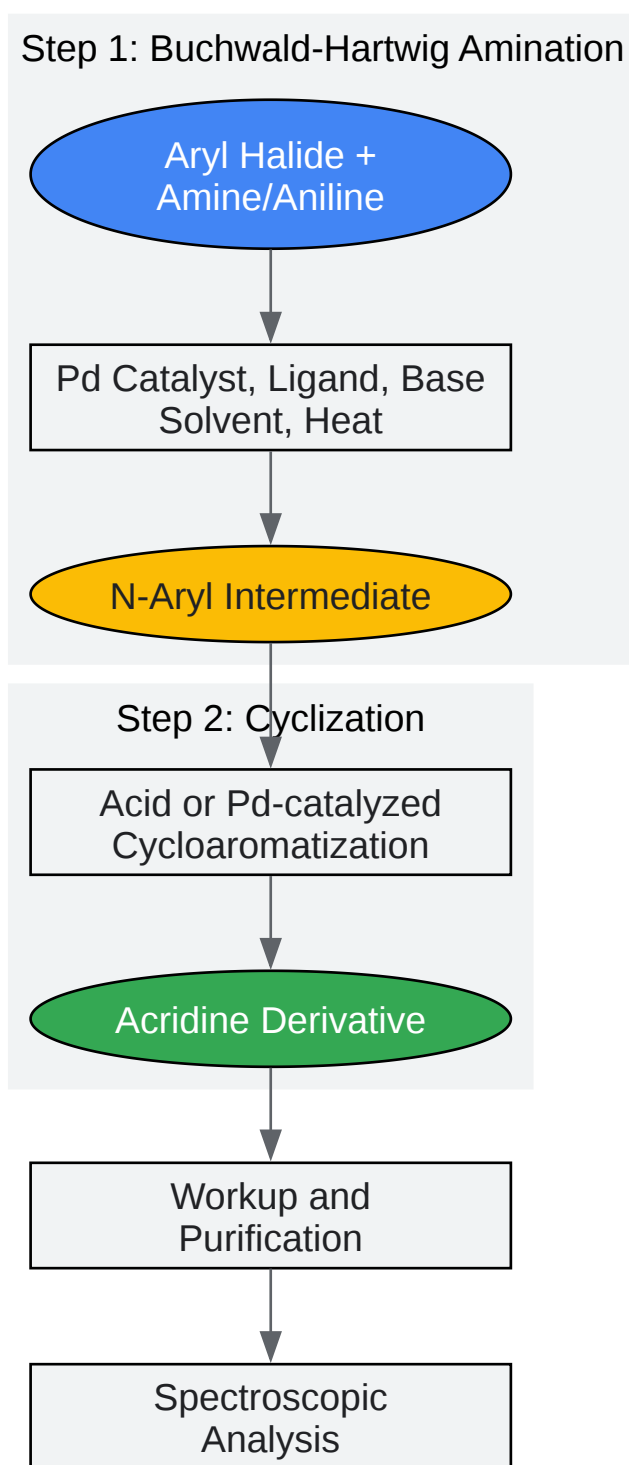
Buchwald-Hartwig Amination Catalytic Cycle



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Caption: Catalytic cycle of the Buchwald-Hartwig amination.

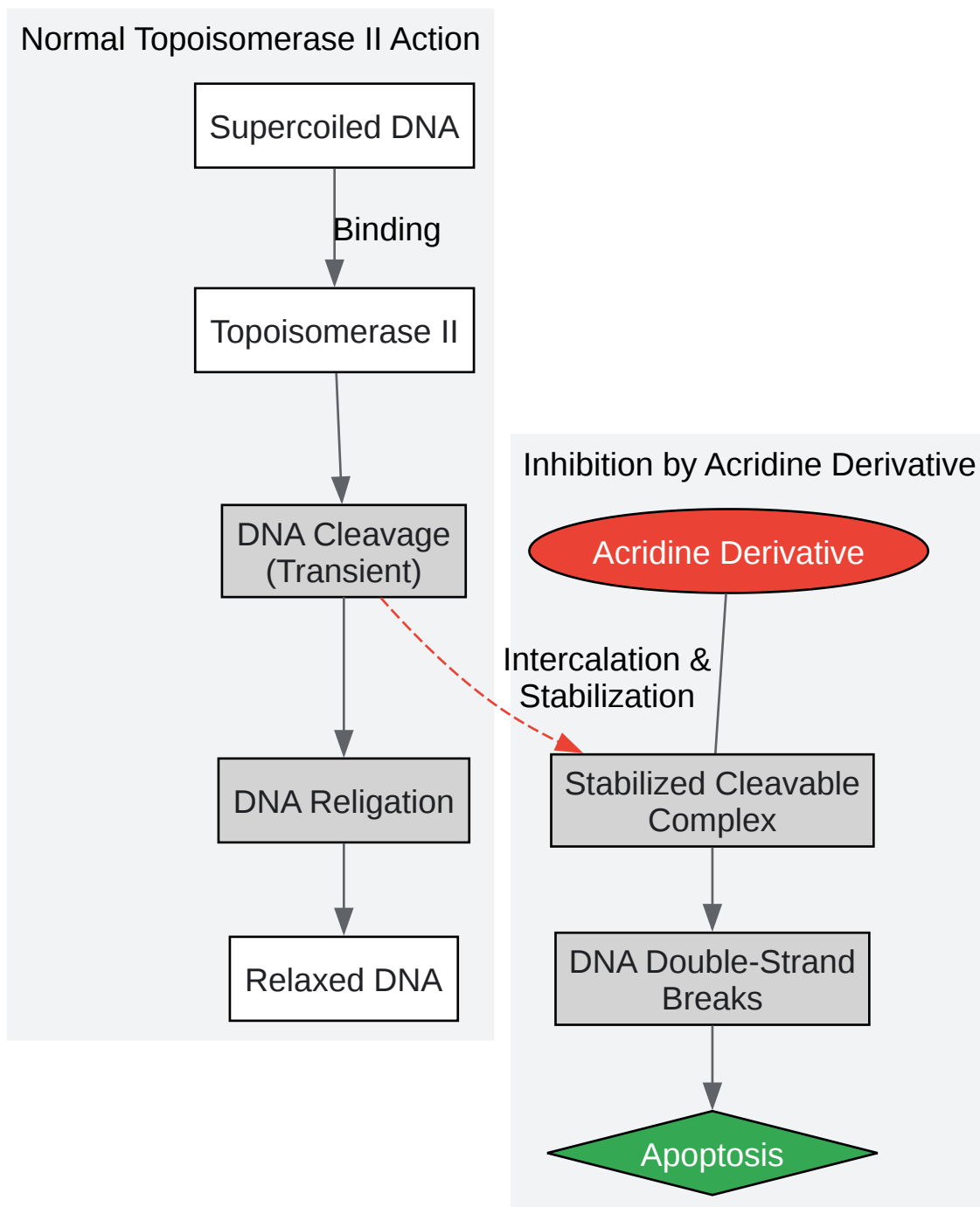
General Workflow for Acridine Synthesis



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Caption: General experimental workflow for acridine synthesis.

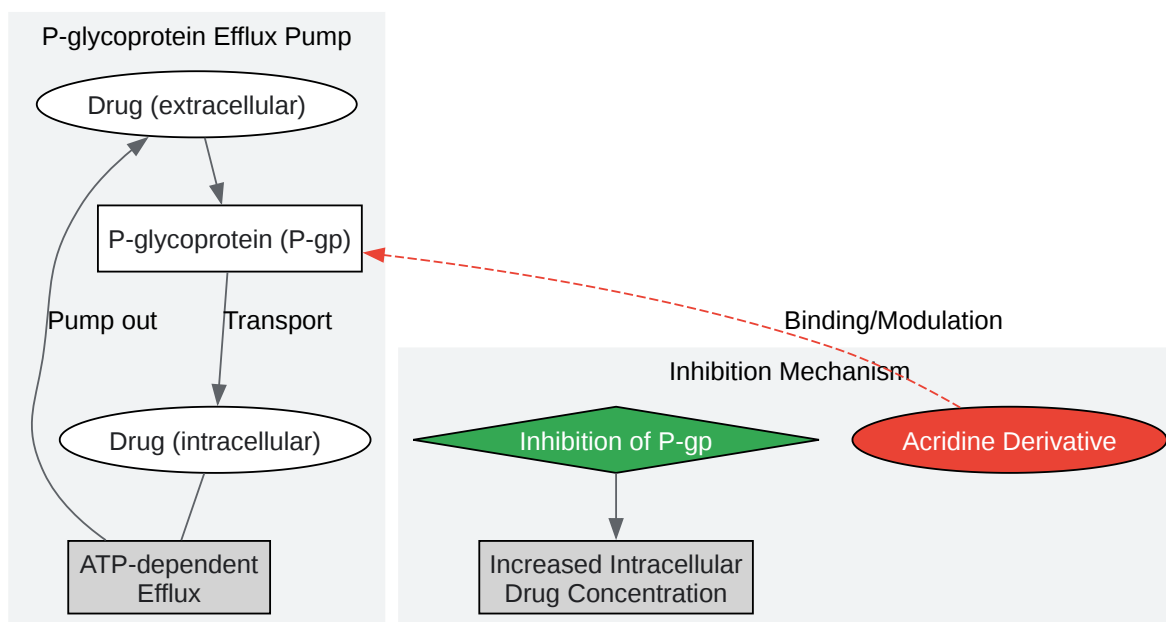
Signaling Pathway: Topoisomerase II Inhibition by Acridine Derivatives



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Caption: Inhibition of Topoisomerase II by acridine derivatives.[2][3][4]

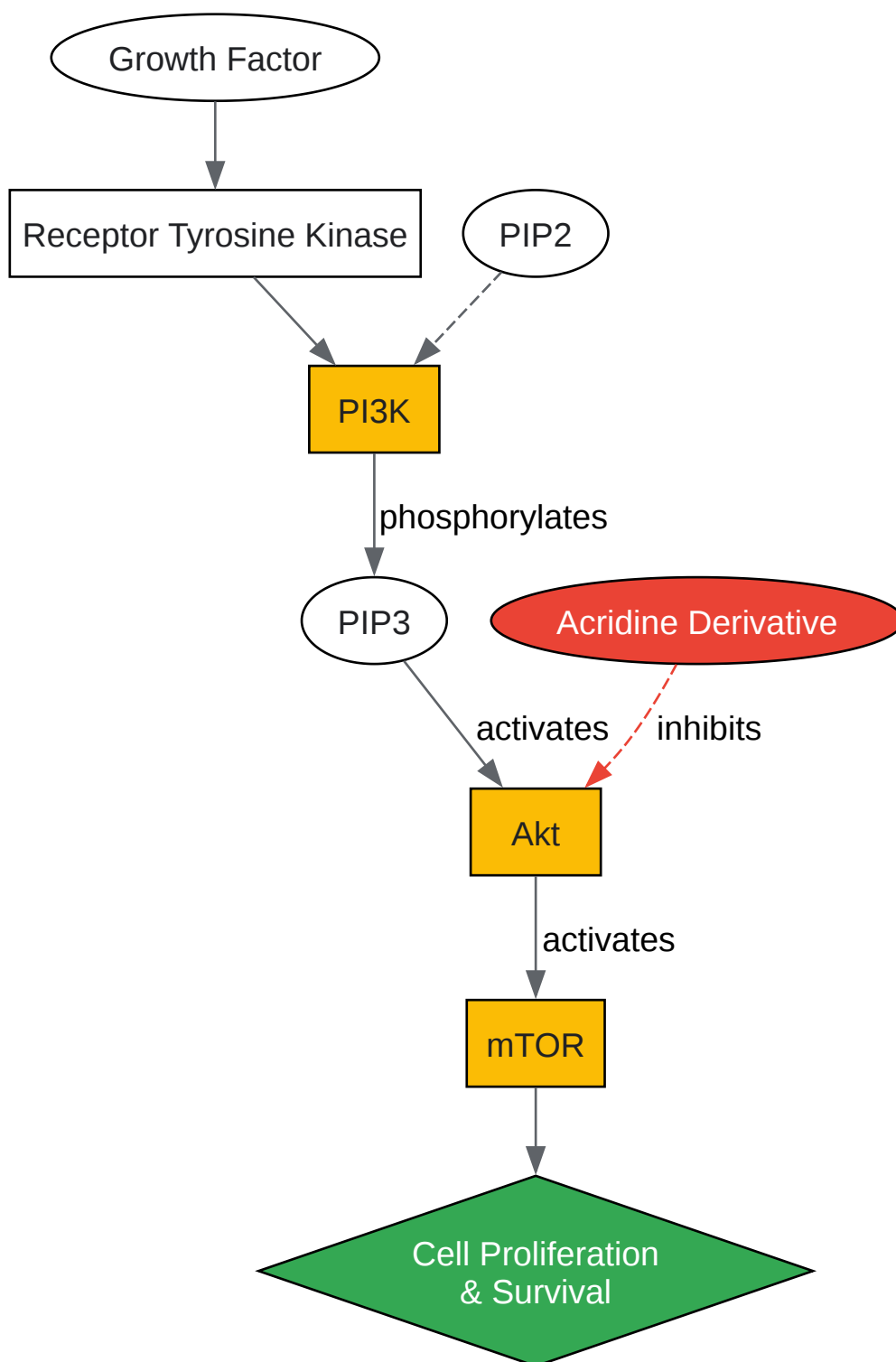
Signaling Pathway: P-glycoprotein Inhibition by Acridine Derivatives



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Caption: P-glycoprotein inhibition by acridine derivatives.[5]

Signaling Pathway: PI3K/Akt/mTOR Pathway Modulation



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Caption: Potential modulation of the PI3K/Akt/mTOR pathway by acridine derivatives.

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